A Technical Guide to the Structure Elucidation of 1,2,3,4-Tetrahydroisoquinoline-6-boronic acid
A Technical Guide to the Structure Elucidation of 1,2,3,4-Tetrahydroisoquinoline-6-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 1,2,3,4-tetrahydroisoquinoline-6-boronic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document synthesizes foundational analytical principles with practical, field-proven insights. It details a multi-technique approach, emphasizing the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. The guide is structured to not only present methodologies but to also explain the underlying causality behind experimental choices, ensuring a self-validating and robust analytical workflow.
Introduction: The Significance of 1,2,3,4-Tetrahydroisoquinoline-6-boronic acid
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities.[1][2] The incorporation of a boronic acid moiety at the 6-position introduces a versatile functional group capable of forming reversible covalent bonds with diols, a feature exploited in biosensors and as a pharmacophore for enzyme inhibition.[3] The precise structural characterization of 1,2,3,4-tetrahydroisoquinoline-6-boronic acid is paramount for understanding its chemical reactivity, biological interactions, and for ensuring the quality and purity of synthesized batches in a drug development pipeline.
This guide will walk through a logical and efficient workflow for the complete structural confirmation of this molecule, from initial purity assessment to the unambiguous determination of its three-dimensional structure.
The Analytical Workflow: A Multi-pronged Approach
The definitive structural elucidation of a novel compound like 1,2,3,4-tetrahydroisoquinoline-6-boronic acid necessitates a multi-technique approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides a high degree of confidence in the final assignment.
Caption: A typical workflow for the structural elucidation of a novel compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination
NMR spectroscopy is the most powerful tool for elucidating the covalent framework of a molecule in solution. For 1,2,3,4-tetrahydroisoquinoline-6-boronic acid, a suite of NMR experiments is required.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Expected ¹H NMR Spectral Data (Predicted):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-5, H-7, H-8 | 7.0 - 7.8 | m | 3H | Aromatic Protons |
| H-1 | ~4.0 | s | 2H | Ar-CH₂-N |
| H-3 | ~3.1 | t | 2H | Ar-CH₂-CH₂-N |
| H-4 | ~2.8 | t | 2H | Ar-CH₂-CH₂-N |
| NH | Variable | br s | 1H | Amine Proton |
| B(OH)₂ | Variable | br s | 2H | Boronic Acid Protons |
Note: Chemical shifts are predicted based on the known spectrum of 1,2,3,4-tetrahydroisoquinoline and typical values for arylboronic acids. The exact values will be dependent on the solvent and concentration.[4][5]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (NH and OH).
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
If the NH or OH protons are of interest, consider running the experiment at low temperature to slow down exchange and potentially sharpen the signals.
-
To confirm the identity of exchangeable protons, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the signals corresponding to NH and OH will disappear.
-
-
Data Processing: Process the spectrum using appropriate software. Reference the spectrum to the residual solvent peak. Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR provides information on the number of non-equivalent carbon atoms and their chemical environment.
Expected ¹³C NMR Spectral Data (Predicted):
| Carbons | Chemical Shift (δ, ppm) | Assignment |
| C-5, C-7, C-8 | 125 - 135 | Aromatic CH |
| C-4a, C-8a | 130 - 140 | Aromatic Quaternary C |
| C-6 | ~130 (broad) | Aromatic C-B |
| C-1 | ~45 | Ar-CH₂-N |
| C-3 | ~40 | Ar-CH₂-CH₂-N |
| C-4 | ~28 | Ar-CH₂-CH₂-N |
Note: The carbon attached to the boron atom (C-6) is expected to show a broad signal due to quadrupolar relaxation of the boron nucleus.[6]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Acquire a standard proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the spectrum and reference it to the solvent peak.
¹¹B NMR Spectroscopy: The Boron-Specific Probe
¹¹B NMR is a crucial and often underutilized technique for the characterization of boronic acids. It provides direct information about the coordination state and chemical environment of the boron atom.[7]
Key Principles:
-
sp² Hybridized Boron: Trigonal planar boronic acids typically show a broad signal in the range of δ 26-30 ppm.[8]
-
sp³ Hybridized Boron: Tetrahedral boronate esters or adducts exhibit a sharper, upfield signal, typically in the range of δ 1-7 ppm.[8]
-
Boroxines: Boronic acids can dehydrate to form cyclic trimers called boroxines. These also have sp² hybridized boron but resonate at a slightly different chemical shift, around 33 ppm.[7]
Experimental Protocol: ¹¹B NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: The spectrometer must be equipped with a broadband probe capable of observing the ¹¹B nucleus.
-
Data Acquisition: Acquire a standard one-dimensional ¹¹B spectrum. A proton-coupled spectrum can also be acquired to observe B-H couplings if applicable, though not expected for this molecule.
-
Data Processing: Process the spectrum. An external reference standard, such as BF₃·OEt₂, is typically used.
Interpreting the ¹¹B NMR Spectrum:
A single broad peak around 28-30 ppm would be consistent with the desired 1,2,3,4-tetrahydroisoquinoline-6-boronic acid. The presence of a signal around 33 ppm could indicate the formation of the corresponding boroxine.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is essential for determining the molecular weight of the target compound and for gaining structural information from its fragmentation pattern.
Expected Mass Spectrometry Data:
-
High-Resolution Mass Spectrometry (HRMS): This will provide the accurate mass of the molecular ion, allowing for the determination of the elemental composition. For C₉H₁₂BNO₂, the expected exact mass is 177.0961.
-
Electron Ionization (EI) Mass Spectrum: The molecular ion peak (M⁺) should be observed at m/z = 177. The fragmentation pattern of the tetrahydroisoquinoline core is well-documented and typically involves the loss of a hydrogen atom from the 1-position.[3]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation:
-
For HRMS: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument, typically with a soft ionization technique like Electrospray Ionization (ESI).
-
For Fragmentation Studies: An EI source is often used to induce fragmentation.
-
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis:
-
For HRMS, compare the measured accurate mass to the theoretical mass to confirm the elemental composition.
-
For EI-MS, analyze the fragmentation pattern to identify characteristic losses and confirm the presence of the tetrahydroisoquinoline scaffold.
-
X-ray Crystallography: The Definitive 3D Structure
While NMR and MS provide compelling evidence for the structure, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.[4]
Experimental Workflow: X-ray Crystallography
Caption: The workflow for single-crystal X-ray diffraction analysis.
Protocol Overview:
-
Crystallization: This is often the most challenging step. The purified compound is dissolved in a suitable solvent or solvent system, and crystals are grown by slow evaporation, vapor diffusion, or cooling.
-
Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.
-
Structure Validation: The final structure is validated using a variety of crystallographic metrics.
The resulting crystal structure will confirm the connectivity of the atoms and provide detailed information about the conformation of the tetrahydroisoquinoline ring and the geometry of the boronic acid group.
Conclusion: A Self-Validating Approach
The structural elucidation of 1,2,3,4-tetrahydroisoquinoline-6-boronic acid is a systematic process that relies on the convergence of data from multiple analytical techniques. The combination of one- and two-dimensional NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction provides a self-validating workflow that ensures the unambiguous assignment of the molecular structure. This rigorous characterization is a critical foundation for any further investigation into the chemical and biological properties of this promising molecule.
References
-
Cendron, L., et al. (2018). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Infectious Diseases, 4(11), 1595-1604. [Link]
-
San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]
-
Wurtele, C., et al. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry, 50(6), 454-466. [Link]
-
NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information One-step route to tricyclic fused 1,2,3,4-tetrahydroisoquinoline systems via the Castagnoli–Cushman pr. Retrieved from [Link]
-
ACS Publications. (2022). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry, 94(47), 16395-16403. [Link]
-
RSC Publishing. (n.d.). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
-
PMC. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Journal of Natural Products, 85(11), 2656-2661. [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
-
Michael Hunger, University of Stuttgart. (n.d.). Characterization of boron-containing catalysts by 11B solid-state NMR. Retrieved from [Link]
-
Thieme Chemistry. (n.d.). Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). 11B NMR chemical shifts and formation constants of boric acid... Retrieved from [Link]
-
Institute of Chemistry Ceylon. (n.d.). 11B NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2,3,4-tetrahydroisoquinoline-1-phosphonic acid 5 from.... Retrieved from [Link]
-
MDPI. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Polymers, 14(21), 4589. [Link]
-
PubChem. (n.d.). (2-Methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid. Retrieved from [Link]
-
MDPI. (2022). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. Molecules, 27(21), 7234. [Link]
-
Oakwood Chemical. (n.d.). N-Boc-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid. Retrieved from [Link]
-
Chemsrc. (n.d.). N-BOC-1,2,3,4-TETRAHYDROISOQUINOLINE-6-CARBOXYLIC ACID. Retrieved from [Link]
-
RSC Publishing. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
-
PMC. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(25), 15153-15178. [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). Dehydrogenative Coupling Reactions Catalysed by Rose Bengal Using Visible Light Irradiation. Retrieved from [Link]
Sources
- 1. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 2. 2379561-01-8|2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester|BLD Pharm [bldpharm.com]
- 3. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 4. 1,2,3,4-TETRAHYDROISOQUINOLINE HYDROCHLORIDE(14099-81-1) 1H NMR spectrum [chemicalbook.com]
- 5. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR [m.chemicalbook.com]
- 6. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 8. pubs.acs.org [pubs.acs.org]
